molecular formula C23H27N3O4 B12718931 4-Morpholineacetamide, N-(2-benzoyl-4-(4-morpholinyl)phenyl)- CAS No. 102996-67-8

4-Morpholineacetamide, N-(2-benzoyl-4-(4-morpholinyl)phenyl)-

Cat. No.: B12718931
CAS No.: 102996-67-8
M. Wt: 409.5 g/mol
InChI Key: QOFXEPYGTOUUTL-UHFFFAOYSA-N
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Description

4-Morpholineacetamide, N-(2-benzoyl-4-(4-morpholinyl)phenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound features a morpholine ring, an acetamide group, and a benzoyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineacetamide, N-(2-benzoyl-4-(4-morpholinyl)phenyl)- typically involves multiple steps, including the formation of the morpholine ring and the introduction of the benzoyl group. One common method involves the reaction of 4-morpholineacetamide with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Morpholineacetamide, N-(2-benzoyl-4-(4-morpholinyl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzoyl chloride in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

4-Morpholineacetamide, N-(2-benzoyl-4-(4-morpholinyl)phenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Morpholineacetamide, N-(2-benzoyl-4-(4-morpholinyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Morpholineacetamide, N-(2-benzoyl-4-(4-morpholinyl)phenyl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and benzoyl group make it particularly versatile in various applications, from chemical synthesis to potential therapeutic uses.

Properties

CAS No.

102996-67-8

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

N-(2-benzoyl-4-morpholin-4-ylphenyl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C23H27N3O4/c27-22(17-25-8-12-29-13-9-25)24-21-7-6-19(26-10-14-30-15-11-26)16-20(21)23(28)18-4-2-1-3-5-18/h1-7,16H,8-15,17H2,(H,24,27)

InChI Key

QOFXEPYGTOUUTL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C=C(C=C2)N3CCOCC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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